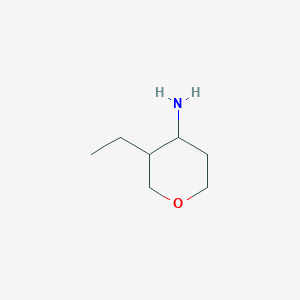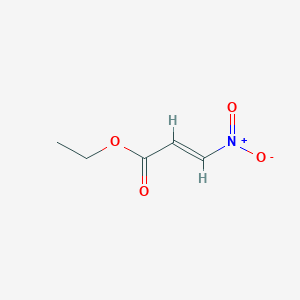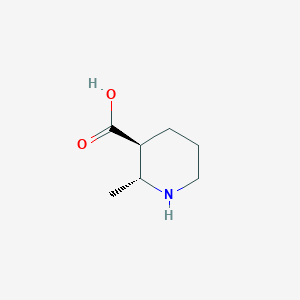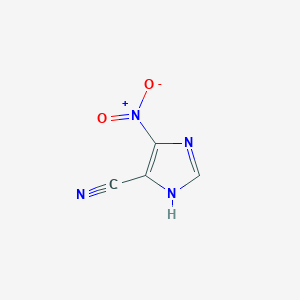
3-Ethyl-tetrahydro-pyran-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-tetrahydro-pyran-4-ylamine is an organic compound that belongs to the class of amines It is characterized by an oxane ring with an ethyl group attached to the third carbon and an amine group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-tetrahydro-pyran-4-ylamine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with ammonia or an amine. For example, the reaction of 3-ethyloxan-4-yl chloride with ammonia under basic conditions can yield this compound. Another method involves the reduction of a corresponding oxime or nitrile derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-tetrahydro-pyran-4-ylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction of the oxane ring can lead to the formation of different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-Ethyl-tetrahydro-pyran-4-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-Ethyl-tetrahydro-pyran-4-ylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The oxane ring structure may also play a role in its binding affinity and specificity. Detailed studies on its mechanism of action are essential for understanding its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyloxan-4-amine: Similar structure but with a methyl group instead of an ethyl group.
4-Aminooxane: Lacks the ethyl group, making it less hydrophobic.
3-Ethyloxan-2-amine: The amine group is attached to the second carbon instead of the fourth.
Uniqueness
3-Ethyl-tetrahydro-pyran-4-ylamine is unique due to the specific positioning of the ethyl and amine groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer specific properties that are advantageous in certain applications .
Propriétés
IUPAC Name |
3-ethyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-6-5-9-4-3-7(6)8/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHDVFZNWXZQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde](/img/structure/B7904591.png)
![[1,2,4]Triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B7904597.png)
![Imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B7904601.png)


![6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B7904614.png)
![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B7904621.png)
![1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B7904627.png)

![5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine](/img/structure/B7904639.png)

![Pyrazolo[1,5-c]pyrimidin-7-ylamine](/img/structure/B7904666.png)
![4-Oxaspiro[2.5]octan-7-one](/img/structure/B7904682.png)

